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Compound of Interest

Compound Name: 7-Bromofuro[3,2-b]pyridine
Cat. No.: B13012966
Get Quote

Executive Summary

The furo[3,2-b]pyridine ring system (CAS: 272-62-8) represents a critical pharmacophore in
modern drug discovery, serving as a bioisostere for benzofuran and indole. Its utility stems from
a unique "push-pull" electronic architecture: the fusion of a

-excessive furan ring with a
-deficient pyridine ring.

This guide moves beyond basic characterization to provide a mechanistic understanding of the
scaffold. For drug development professionals, understanding the dipole orientation and site-
specific reactivity of this core is essential for designing selective kinase inhibitors (e.g., CLK,
HIPK) and modulating metabolic stability.

Molecular Orbital Theory & Electronic Architecture
The "Push-Pull" System

The furo[3,2-b]pyridine system is planar and aromatic with 10

-electrons. Its reactivity is defined by the dichotomy between the two fused rings:
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e The Furan Moiety (Positions 1, 2, 3): Acts as an electron donor via the oxygen lone pair (

), increasing electron density at C-2 and C-3.

e The Pyridine Moiety (Positions 4, 5, 6, 7): Acts as an electron sink due to the electronegative
nitrogen (N-4) and the imine-like character, withdrawing density from the bridgehead
carbons.

Numbering and Chemical Shift Logic

Correct numbering is vital for interpreting NMR data and SAR (Structure-Activity Relationships).

O-1: Oxygen atom.[1]

C-2/C-3: Furan ring carbons (High electron density).

N-4: Pyridine nitrogen (Basic center, though reduced by fusion).

C-5/C-6/C-7: Pyridine ring carbons (Low electron density).
Key Spectroscopic Insight: The fusion induces a significant dipole. In

H NMR, H-2 is typically deshielded relative to benzofuran due to the distant inductive pull of the
pyridine ring, often appearing as a doublet at

7.90-8.10 ppm (
Hz). H-5 (ortho to Nitrogen) is significantly deshielded (
> 8.5 ppm).

Visualization: Electronic Reactivity Map

The following diagram illustrates the electronic pressure points, guiding synthetic
functionalization.
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Figure 1: Reactivity logic flow. The electron-rich furan ring dominates electrophilic interactions,
while the pyridine ring dictates nucleophilic susceptibility.

Reactivity Profiles: The "Why" Behind the
Chemistry
Electrophilic Aromatic Substitution (S_EAr)

Unlike benzofuran, the fused pyridine ring deactivates the overall system. However, the furan
ring remains the most reactive site.

o Site Selectivity: Attack occurs almost exclusively at C-2.

e Mechanism: The intermediate sigma complex at C-2 is stabilized by the adjacent oxygen
lone pair without disrupting the aromaticity of the pyridine ring. Attack at C-3 is less favorable
as it places positive charge closer to the electron-withdrawing bridgehead.

o Protocol Note: Nitration or halogenation requires strictly controlled conditions to prevent N-
oxidation or ring opening.

Nucleophilic Aromatic Substitution (S_NAr)

The pyridine moiety allows for S_NAr, particularly if a leaving group (Cl, Br) is present.

» Site Selectivity:C-5 (ortho to N) and C-7 (para to N).
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e Chichibabin Reaction: Direct amination with NaNH

typically occurs at C-5, driven by the inductive activation of the nitrogen atom.

Acid-Base Properties

o Basicity: The N-4 nitrogen is less basic than unsubstituted pyridine (pKa

5.2) due to the electron-withdrawing nature of the oxygen atom in the fused system.
Predicted pKa values for the conjugate acid often fall in the 2.0-3.0 range.

o Implication: This reduced basicity improves membrane permeability (logP) but may require
stronger acids for salt formation during formulation.

Experimental Protocol: De Novo Synthesis

Method: One-Pot Sonogashira Coupling & Cyclization Rationale: This protocol is preferred over
degradation methods because it allows convergent assembly of substituted cores, essential for
SAR exploration. It utilizes stable precursors (3-chloro-2-hydroxypyridines) and avoids harsh
acidic conditions.

Reaction Scheme Workflow
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Final Product:
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Figure 2: Convergent synthesis workflow via Pd/Cu catalysis.

Step-by-Step Methodology

Standardized for 1.0 mmol scale.
o Reagent Preparation:

o In a dry reaction vial, dissolve 3-chloro-2-hydroxypyridine (1.0 equiv) and the terminal
alkyne (1.1 equiv) in anhydrous Ethanol (5 mL) or DMF (3 mL).

o Critical Step: Degas the solvent with Argon for 10 minutes. Oxygen inhibits the Pd(0)

catalytic cycle.
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o Catalyst Addition:

o Add 10% Pd/C (0.03 equiv) or Pd(PPh

Cl

o Add Cul (0.02 equiv) as the co-catalyst.
o Add PPh

(0.06 equiv) to stabilize the active Pd species.

o Add Et
N (3.0 equiv) as the base to neutralize HCI generated during coupling.
e Reaction Execution:
o Heat the mixture to 80°C under an inert atmosphere.

o Optimization: Use of ultrasound irradiation (40 kHz) can reduce reaction time from 12
hours to <2 hours by improving mass transfer over the heterogeneous Pd/C surface.

e Work-up & Purification:
o Filter the catalyst through a Celite pad.
o Concentrate the filtrate under reduced pressure.[2]
o Purification: Flash column chromatography (Silica gel).

o Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 70:30). The furo[3,2-b]pyridine product is
typically fluorescent under UV (254/365 nm), aiding fraction collection.

Physicochemical Data Summary
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The following data provides a baseline for characterizing the parent core and simple

derivatives.
Property Value | Range Notes
Molecular Weight 119.12 g/mol Parent system
Moderate lipophilicity; good
LogP (Predicted) ~1.3 P p y g-
CNS penetration potential
H-Bond Donors 0 Unless substituted
H-Bond Acceptors 2 Pyridine N and Furan O
Topological Polar Surface Area 06 A2 Favorable for oral
(TPSA) bioavailability
v ~240-250 nm Distinct aromatic absorption
Key IR Bands 1600, 1450 cm C=C / C=N stretching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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